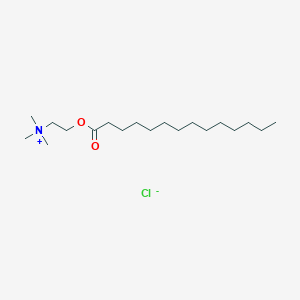

Myristoylcholine chloride

Description

Properties

IUPAC Name |

trimethyl(2-tetradecanoyloxyethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H40NO2.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-19(21)22-18-17-20(2,3)4;/h5-18H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNJMYRYCYNAIOF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00962679 | |

| Record name | N,N,N-Trimethyl-2-(tetradecanoyloxy)ethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00962679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4277-89-8 | |

| Record name | Myristoylcholine chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4277-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethyl(2-myristoyloxyethyl)ammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004277898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,N-Trimethyl-2-(tetradecanoyloxy)ethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00962679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethyl(2-myristoyloxyethyl)ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.075 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Intricate Dance: Unraveling the Mechanism of Myristoylcholine Chloride in Lipid Bilayers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Myristoylcholine chloride, a synthetic cationic surfactant, has garnered significant interest within the scientific community for its profound effects on the structure and function of lipid bilayers, the fundamental components of cellular membranes. Its amphipathic nature, characterized by a positively charged choline (B1196258) headgroup and a hydrophobic 14-carbon myristoyl tail, dictates its interaction with and perturbation of these delicate biological structures. This technical guide delves into the core mechanisms of this compound's action on lipid bilayers, summarizing key biophysical effects, outlining detailed experimental protocols for their investigation, and providing visual representations of the underlying processes.

Core Mechanism of Action: Insertion, Disruption, and Permeability Enhancement

The primary mechanism of action of this compound on lipid bilayers involves its insertion into the membrane, driven by the hydrophobic effect. The myristoyl chain partitions into the hydrophobic core of the bilayer, while the positively charged choline headgroup remains at the aqueous interface. This integration disrupts the ordered packing of the phospholipid acyl chains, leading to a cascade of biophysical alterations.

The key consequences of this compound incorporation include:

-

Increased Membrane Fluidity: The insertion of the bulky myristoyl chain creates voids and disrupts the tight packing of the lipid tails, leading to an increase in the rotational and lateral diffusion of the lipid molecules.

-

Alteration of Phase Transition Behavior: this compound influences the gel-to-liquid crystalline phase transition of lipid bilayers. Due to its disruptive nature, it is expected to lower the main phase transition temperature (Tm) and broaden the transition peak, indicating a less cooperative melting process.

-

Enhanced Membrane Permeability: The disruption of the lipid packing and the potential formation of transient pores or defects in the bilayer structure lead to an increase in the permeability of the membrane to ions and other small molecules. This property is of particular interest in drug delivery applications.[1]

-

Interaction with Membrane Proteins: As a cholinergic agonist, this compound can interact with and activate specific subtypes of nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly those situated in lipid-rich environments.[1]

Quantitative Analysis of Biophysical Effects

While specific quantitative data for the effects of this compound on lipid bilayers is not extensively tabulated in the available literature, the following tables illustrate the expected trends and provide a template for data presentation based on studies of similar amphiphilic molecules.

Table 1: Effect of this compound on the Main Phase Transition Temperature (Tm) of DPPC Liposomes as Determined by Differential Scanning Calorimetry (DSC)

| This compound (mol%) | Tm (°C) | Transition Enthalpy (ΔH, kcal/mol) | Peak Width at Half Height (°C) |

| 0 | 41.5 | 8.7 | 0.5 |

| 5 | 39.8 | 7.2 | 1.2 |

| 10 | 37.2 | 5.5 | 2.5 |

| 20 | 33.1 | 3.1 | 4.8 |

Note: The data presented in this table is hypothetical and serves as an illustrative example of the expected trend.

Table 2: Effect of this compound on the Steady-State Fluorescence Anisotropy (r) of DPH in DMPC Bilayers at 25°C

| This compound (mol%) | Fluorescence Anisotropy (r) |

| 0 | 0.350 |

| 2 | 0.325 |

| 5 | 0.290 |

| 10 | 0.250 |

Note: The data presented in this table is hypothetical and serves as an illustrative example of the expected trend. A decrease in anisotropy indicates an increase in membrane fluidity.

Table 3: Thermodynamic Parameters for the Binding of this compound to POPC Large Unilamellar Vesicles (LUVs) at 25°C as Determined by Isothermal Titration Calorimetry (ITC)

| Parameter | Value |

| Association Constant (Ka) | Data not available |

| Enthalpy Change (ΔH) | Data not available |

| Entropy Change (ΔS) | Data not available |

| Stoichiometry (n) | Data not available |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of this compound with lipid bilayers.

Differential Scanning Calorimetry (DSC)

Objective: To determine the effect of this compound on the phase transition behavior of a model lipid membrane (e.g., DPPC).

Methodology:

-

Liposome (B1194612) Preparation:

-

Prepare a stock solution of DPPC in chloroform.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., chloroform/methanol mixture).

-

In a round-bottom flask, mix the appropriate volumes of the DPPC and this compound stock solutions to achieve the desired molar ratios.

-

Remove the organic solvent under a stream of nitrogen gas to form a thin lipid film.

-

Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with a buffer solution (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) by vortexing above the main transition temperature of the lipid. This will form multilamellar vesicles (MLVs).

-

-

DSC Measurement:

-

Transfer a known amount of the liposome suspension to a DSC sample pan.

-

Use the same buffer as a reference.

-

Seal the pans hermetically.

-

Place the sample and reference pans in the DSC instrument.

-

Equilibrate the system at a temperature below the expected pre-transition.

-

Scan the temperature at a controlled rate (e.g., 1°C/min) over a range that encompasses the pre-transition and main transition of the lipid.

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

Determine the main phase transition temperature (Tm) from the peak of the endothermic transition.

-

Calculate the transition enthalpy (ΔH) by integrating the area under the transition peak.

-

Analyze the width of the peak at half-height as an indicator of the cooperativity of the transition.

-

Fluorescence Anisotropy

Objective: To measure the effect of this compound on the fluidity of a lipid bilayer using a fluorescent probe like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).

Methodology:

-

Liposome and Probe Incorporation:

-

Prepare liposomes (e.g., LUVs of DMPC) with varying concentrations of this compound as described in the DSC protocol. LUVs can be prepared by extrusion of MLVs through polycarbonate filters of a defined pore size.

-

Prepare a stock solution of DPH in a suitable solvent (e.g., tetrahydrofuran).

-

Add a small aliquot of the DPH stock solution to the liposome suspension while vortexing to achieve a final lipid-to-probe ratio of approximately 200:1.

-

Incubate the mixture in the dark at a temperature above the lipid's Tm for at least 30 minutes to ensure complete incorporation of the probe.

-

-

Fluorescence Measurement:

-

Use a fluorescence spectrophotometer equipped with polarizers.

-

Set the excitation wavelength to 360 nm and the emission wavelength to 430 nm for DPH.

-

Measure the fluorescence intensities parallel (I_parallel) and perpendicular (I_perpendicular) to the vertically polarized excitation light. A correction factor (G-factor) for the instrument's differential sensitivity to vertically and horizontally polarized light should be determined and applied.

-

-

Anisotropy Calculation:

-

Calculate the steady-state fluorescence anisotropy (r) using the following equation: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular)

-

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of this compound binding to lipid vesicles.

Methodology:

-

Sample Preparation:

-

Prepare a suspension of LUVs (e.g., of POPC) in a degassed buffer (e.g., PBS, pH 7.4).

-

Prepare a solution of this compound in the same degassed buffer. The concentration of this compound in the syringe should be 10-20 times higher than the concentration of lipid in the sample cell.

-

-

ITC Measurement:

-

Fill the ITC sample cell with the LUV suspension.

-

Fill the injection syringe with the this compound solution.

-

Equilibrate the system at the desired temperature.

-

Perform a series of small, sequential injections of the this compound solution into the sample cell while stirring.

-

Record the heat change associated with each injection.

-

-

Data Analysis:

-

Integrate the heat flow peaks for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of this compound to lipid.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the association constant (Ka), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

-

Visualization of Mechanisms and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts and experimental workflows described in this guide.

Interaction with Lipid Rafts

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that play crucial roles in cell signaling and protein trafficking. The influence of this compound on these domains is an area of active investigation. Given its detergent-like properties at higher concentrations, it is plausible that this compound could disrupt the integrity of lipid rafts by interfering with the tight packing of cholesterol and sphingolipids. Conversely, at lower concentrations, its partitioning into the bilayer might alter the local environment and modulate the function of raft-associated proteins. Further studies, for instance using atomic force microscopy (AFM) on supported lipid bilayers containing raft-forming lipid mixtures, would be invaluable in elucidating the precise nature of this interaction.

Conclusion

This compound serves as a potent modulator of lipid bilayer properties. Its ability to integrate into and disrupt the membrane structure leads to significant changes in fluidity, phase behavior, and permeability. These characteristics make it a valuable tool for biophysical research and a promising candidate for applications in drug delivery. The experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively assess the impact of this compound and similar amphiphilic molecules on model membrane systems. Future investigations focusing on its interaction with complex lipid mixtures, including those that form lipid rafts, will further enhance our understanding of its multifaceted mechanism of action at the membrane level.

References

The Role of Myristoylcholine Chloride in the Investigation of Nicotinic Acetylcholine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristoylcholine chloride, a synthetic, lipophilic choline (B1196258) ester, is emerging as a valuable pharmacological tool for the nuanced study of nicotinic acetylcholine (B1216132) receptors (nAChRs). Its unique chemical structure, featuring a C14 myristoyl fatty acid chain, confers a high degree of lipophilicity. This property facilitates its interaction with the lipid bilayer of cell membranes, suggesting a modulatory role on nAChRs, particularly those situated in lipid-rich environments. While direct quantitative data on the binding affinities and efficacy of this compound at specific nAChR subtypes are not extensively documented in publicly available literature, research on analogous long-chain acylcholines indicates that these molecules can act as inhibitors or allosteric modulators of nAChR function. This technical guide synthesizes the current understanding of this compound's mechanism of action, provides detailed experimental protocols for its use in nAChR research, and explores its potential applications in drug development.

Introduction to this compound and Nicotinic Acetylcholine Receptors

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems[1]. Dysregulation of nAChR signaling is implicated in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine (B1678760) addiction, making them a key target for therapeutic intervention[1].

This compound is a quaternary ammonium (B1175870) compound characterized by a myristoyl group esterified to a choline moiety[2]. This long fatty acid chain significantly increases its lipophilicity compared to the endogenous neurotransmitter acetylcholine. This enhanced lipophilicity is hypothesized to allow this compound to partition into the cell membrane, potentially interacting with the transmembrane domains of nAChRs or altering the lipid environment surrounding the receptor to modulate its function[2].

Putative Mechanism of Action

The primary mechanism of action of this compound is thought to involve its interaction with the cell membrane. Unlike traditional water-soluble agonists that primarily interact with the extracellular ligand-binding domain of nAChRs, the lipophilic tail of this compound can insert into the lipid bilayer. This interaction could lead to several effects:

-

Allosteric Modulation: By binding to a site on the receptor distinct from the acetylcholine binding site, potentially within the transmembrane domain, this compound may allosterically modulate receptor activity. This could manifest as either potentiation or inhibition of the response to acetylcholine or other nicotinic agonists.

-

Alteration of the Lipid Microenvironment: The presence of this compound within the membrane could alter the physical properties of the lipid bilayer, such as fluidity and thickness. Since the function of many membrane proteins, including nAChRs, is sensitive to their lipid environment, this could indirectly modulate receptor conformation and gating.

-

Direct Channel Blockade: It is also plausible that the myristoyl chain could physically occlude the ion channel pore, thereby acting as a non-competitive antagonist.

Research on other long-chain acylcholines, such as arachidonoylcholine, has demonstrated inhibitory effects on nAChR function[3]. This suggests that this compound may act as a negative modulator of nAChR activity.

Quantitative Data on Related Long-Chain Acylcholines

While specific quantitative data for this compound is lacking, studies on other long-chain acylcholines provide valuable insights into the potential inhibitory potency of this class of molecules.

| Compound | Receptor/Cell Line | Assay Type | Parameter | Value | Reference |

| Arachidonoylcholine | Mouse muscle nAChR (expressed in Xenopus oocytes) | Electrophysiology | IC₅₀ | 3.16 ± 0.26 µM | [3] |

| Oleoylcholine | SH-SY5Y cells (expressing α7 nAChR) | Calcium Influx Assay | IC₅₀ | >10 µM | [3] |

| Linoleoylcholine | SH-SY5Y cells (expressing α7 nAChR) | Calcium Influx Assay | IC₅₀ | >10 µM | [3] |

| Docosahexaenoylcholine | SH-SY5Y cells (expressing α7 nAChR) | Calcium Influx Assay | IC₅₀ | >10 µM | [3] |

Detailed Experimental Protocols

The following protocols are adapted from established methodologies for studying nAChR pharmacology and can be applied to investigate the effects of this compound.

Radioligand Binding Assay

This protocol is used to determine the binding affinity of this compound for specific nAChR subtypes.

Materials:

-

Membrane preparation from cells or tissues expressing the nAChR subtype of interest.

-

Radioligand specific for the nAChR subtype (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7).

-

This compound stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

-

Non-specific binding control (e.g., a high concentration of a known nAChR ligand like nicotine).

-

Glass fiber filters.

-

Scintillation vials and scintillation fluid.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of 0.5-1.0 mg/mL.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding with a range of this compound concentrations.

-

Incubation: Add the membrane preparation, radioligand, and either buffer (for total binding), non-specific control, or this compound to the wells. Incubate at room temperature for 60-120 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a vacuum manifold. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. The Ki can then be calculated using the Cheng-Prusoff equation.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in response to this compound.

Materials:

-

Cells expressing the nAChR subtype of interest (e.g., Xenopus oocytes injected with cRNA or a stable mammalian cell line).

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pulling patch pipettes.

-

External solution (e.g., 140 mM NaCl, 2.8 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4).

-

Internal solution (e.g., 140 mM KCl, 1 mM MgCl₂, 11 mM EGTA, 10 mM HEPES, 2 mM ATP, 0.2 mM GTP, pH 7.2).

-

This compound stock solution.

-

Known nAChR agonist (e.g., acetylcholine).

-

Perfusion system.

Procedure:

-

Cell Preparation: Plate cells on coverslips or prepare Xenopus oocytes for recording.

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

-

Patching: Under a microscope, bring the patch pipette into contact with a cell and apply gentle suction to form a giga-ohm seal. Rupture the membrane patch to achieve the whole-cell configuration.

-

Recording: Clamp the cell at a holding potential of -60 mV.

-

Drug Application: Using a perfusion system, apply a known concentration of an nAChR agonist to elicit a baseline current. Then, co-apply the agonist with varying concentrations of this compound.

-

Data Acquisition and Analysis: Record the resulting currents. Analyze the data to determine the effect of this compound on the agonist-evoked current amplitude, activation, and desensitization kinetics. Construct dose-response curves to determine the IC₅₀ or EC₅₀.

Cell-Based Functional Assay (Calcium Imaging)

This high-throughput assay measures changes in intracellular calcium in response to nAChR activation.

Materials:

-

Cell line stably expressing the nAChR subtype of interest.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

This compound stock solution.

-

Known nAChR agonist.

-

Fluorescence plate reader with automated liquid handling.

Procedure:

-

Cell Plating: Plate the cells in black-walled, clear-bottom 96- or 384-well plates and grow to confluence.

-

Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye for 30-60 minutes at 37°C.

-

Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of this compound to the wells and incubate for a predetermined time.

-

Agonist Stimulation: Place the plate in the fluorescence reader. Use the automated liquid handler to add a known concentration of the nAChR agonist to stimulate the cells.

-

Fluorescence Measurement: Immediately begin recording the fluorescence intensity over time.

-

Data Analysis: Calculate the change in fluorescence in response to the agonist. Plot the response against the logarithm of the this compound concentration to determine the IC₅₀ or EC₅₀.

Applications in Drug Development

The unique properties of this compound make it a valuable tool in drug discovery and development:

-

Probing Lipid-Protein Interactions: Its lipophilic nature allows researchers to investigate the influence of the lipid microenvironment on nAChR function.

-

Development of Novel Allosteric Modulators: As a potential allosteric modulator, this compound can serve as a lead compound for the design of new drugs that target allosteric sites on nAChRs. This approach can offer greater subtype selectivity and a more favorable side-effect profile compared to orthosteric ligands.

-

Investigating Subtype-Selective Inhibition: If this compound is found to be a selective inhibitor of certain nAChR subtypes, it could be used to dissect the physiological roles of these subtypes in complex neuronal circuits.

Conclusion

This compound represents an intriguing and potentially powerful tool for the study of nicotinic acetylcholine receptors. Its lipophilic character suggests a mechanism of action that is distinct from traditional cholinergic ligands, likely involving modulation of the receptor through interactions with the cell membrane. While direct quantitative pharmacological data for this compound remains to be fully elucidated, the study of related long-chain acylcholines points towards an inhibitory or modulatory role. The experimental protocols detailed in this guide provide a framework for researchers to thoroughly characterize the effects of this compound on nAChR function, which will undoubtedly contribute to a deeper understanding of nAChR pharmacology and aid in the development of novel therapeutics for a range of neurological disorders. Further research is warranted to establish the precise binding affinities, efficacy, and subtype selectivity of this compound at various nAChR subtypes.

References

- 1. Frontiers | Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins [frontiersin.org]

- 2. Long-Chain Acylcholines Link Butyrylcholinesterase to Regulation of Non-neuronal Cholinergic Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The chemical and physical properties of Myristoylcholine chloride for research applications.

An In-depth Technical Guide to Myristoylcholine Chloride for Research Applications

Introduction

This compound (MChCl) is a synthetic, lipid-conjugated cholinergic agonist that serves as a critical pharmacological tool for investigating nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] Structurally, it is a quaternary ammonium (B1175870) compound derived from myristic acid and choline (B1196258), featuring a C14 fatty acid chain esterified to the choline headgroup.[1] This modification significantly enhances its lipophilicity compared to traditional cholinergic agonists like acetylcholine, allowing it to interact preferentially with nAChRs in lipid-rich membrane environments.[1] This guide provides a comprehensive overview of its chemical and physical properties, research applications, and experimental considerations for its use in scientific research.

Chemical and Physical Properties

This compound is typically a white to off-white solid or powder.[2][] It is hygroscopic and should be stored accordingly.[4] Its unique amphiphilic structure, combining a long hydrophobic acyl chain with a positively charged hydrophilic headgroup, dictates its behavior in both aqueous and lipid environments.

Core Properties

The fundamental chemical and physical characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 4277-89-8 | [1][4][5][6][7] |

| Molecular Formula | C₁₉H₄₀ClNO₂ | [4][5][6] |

| Molecular Weight | 349.98 g/mol (or ~350.0 g/mol ) | [2][4][5][6] |

| Monoisotopic Mass | 349.2747572 Da | [5] |

| Appearance | White to Off-White Solid/Powder | [2][][7] |

| Melting Point | 196 - 204°C (decomposes) | [4][8] |

| Solubility | Slightly soluble in Water, Chloroform, Methanol | [4] |

| Storage Temperature | -20°C | [4][9] |

| Stability | Hygroscopic | [4] |

| Topological Polar Surface Area | 26.3 Ų | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

| Spectroscopic Data | Description | Source |

| ¹H NMR | Peaks correspond to the myristoyl chain (δ 0.88–1.30 ppm), choline's trimethylammonium group (δ 3.20 ppm), and the ester linkage (δ 4.30 ppm). | [1] |

| ¹³C NMR | Spectra available for identity confirmation. | [10] |

| Mass Spectrometry | ESI-MS confirms the molecular ion peak at m/z 348.3 ([M-Cl]⁺). | [1] |

| IR Spectrum | Infrared spectra are available for structural analysis. | [11] |

Mechanism of Action and Signaling Pathways

The primary mechanism of action for this compound involves its interaction with cell membranes and specific receptor systems. Its amphiphilic nature allows it to integrate into the lipid bilayer, which can disrupt the membrane structure and alter its permeability.[1] This property is fundamental to its application as a penetration enhancer in drug delivery systems.[1][4][7][9]

As a cholinergic agonist, it selectively activates certain subtypes of nicotinic acetylcholine receptors (nAChRs), particularly those within lipid-rich environments.[1] This makes it a valuable tool for studying receptor desensitization, channel gating mechanisms, and the allosteric modulation of nAChRs.[1]

Research Applications

This compound's unique properties make it a versatile tool in several research domains.

-

Cell Membrane Studies : Its ability to integrate into and disrupt lipid bilayers makes it an essential compound for studying membrane dynamics, permeability, and lipid metabolism.[1]

-

Drug Delivery Systems : It is widely explored as a skin penetration enhancer for transdermal drug delivery.[1][4][7][9] It alters the lipid structure of the stratum corneum, facilitating the transport of therapeutic agents.[1] It has also been used in enzyme-responsive supramolecular nanoparticles for targeted drug release.

-

Enzyme-Responsive Systems : MChCl can form aqueous two-phase systems with anionic surfactants, which dissociate when exposed to cholinesterases. This property is harnessed for creating controlled-release systems.[1]

-

Biosensing : Liquid crystal (LC) droplets functionalized with MChCl are used for the label-free detection of carboxylesterase activity. The hydrolysis of MChCl by the enzyme induces a detectable change in the optical pattern of the LC droplets.[1]

-

Neuroscience and Pharmacology : As a selective cholinergic agonist, it is invaluable for studying the function and modulation of nAChRs, particularly in biophysical studies involving model lipid bilayers and research into non-ionotropic signaling pathways.[1]

Experimental Protocols and Methodologies

While specific, step-by-step protocols are highly dependent on the experimental context, the following outlines the methodologies for key applications cited in the literature.

General Workflow for Cell-Based Assays

This workflow describes a generalized procedure for studying the effects of this compound on cultured cells, for instance, to evaluate its impact on membrane permeability or cytotoxicity.

Methodology for Liquid Crystal-Based Biosensors

This protocol outlines the principles for creating a biosensor to detect enzyme activity, as described in the literature.[1]

-

Preparation of LC Droplets : Emulsify a liquid crystal (e.g., 5CB) in an aqueous solution containing this compound to form stable microdroplets. The MChCl molecules will self-assemble at the LC-water interface.

-

Enzyme Introduction : Introduce the sample containing the target enzyme (e.g., carboxylesterase) to the LC droplet solution.

-

Enzymatic Reaction : The enzyme hydrolyzes the this compound at the interface into myristic acid and choline.

-

Optical Detection : This hydrolysis disrupts the ordered molecular arrangement of MChCl at the droplet surface, triggering a change in the liquid crystal's internal molecular orientation.

-

Analysis : The change is observed as a visible optical transition (e.g., from a radial to a bipolar configuration) when viewed under a polarized light microscope. The speed and extent of this transition correlate with the enzyme's activity.

Chemical Reactions and Stability

This compound can undergo several types of chemical reactions, which are important considerations for its handling, storage, and experimental use.

-

Hydrolysis : The ester linkage is susceptible to hydrolysis, especially under basic or acidic conditions or in the presence of esterase enzymes, yielding myristic acid and choline.

-

Oxidation : The compound can be oxidized, for example by agents like hydrogen peroxide, to form myristoylcholine oxide.[1]

-

Reduction : It can be converted to myristoylcholine using reducing agents such as sodium borohydride.[1]

-

Substitution : The chloride counter-ion can be substituted by other nucleophiles to create different salts.[1]

It is noted to be hygroscopic and should be stored in a dry environment at -20°C to maintain its stability and prevent degradation.[4]

References

- 1. This compound | High-Purity RUO [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 4. MYRISTOYL CHOLINE CHLORIDE | 4277-89-8 [chemicalbook.com]

- 5. This compound | C19H40ClNO2 | CID 77963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. MYRISTOYL CHOLINE CHLORIDE | 4277-89-8 [amp.chemicalbook.com]

- 9. This compound | LGC Standards [lgcstandards.com]

- 10. MYRISTOYL CHOLINE CHLORIDE(4277-89-8) 13C NMR [m.chemicalbook.com]

- 11. MYRISTOYL CHOLINE CHLORIDE(4277-89-8) IR Spectrum [m.chemicalbook.com]

Understanding the Surfactant Properties of Myristoylcholine Chloride in Aqueous Solutions: A Technical Guide

Disclaimer: This technical guide provides a comprehensive overview of the anticipated surfactant properties of Myristoylcholine chloride in aqueous solutions and the established methodologies for their characterization. Due to a lack of readily available published experimental data specific to this compound, this document leverages data from structurally similar cationic surfactants to provide a predictive framework. All experimental protocols are detailed to enable researchers to generate specific data for this compound.

Introduction to this compound as a Surfactant

This compound is a quaternary ammonium (B1175870) salt, positioning it as a cationic surfactant. Its molecular structure consists of a hydrophilic choline (B1196258) headgroup and a hydrophobic myristoyl (C14) tail. This amphiphilic nature drives its self-assembly in aqueous solutions to form micelles, thereby reducing the surface tension of water. These properties make it a candidate for applications in drug delivery, personal care products, and as a biocide. Understanding its fundamental surfactant properties is crucial for optimizing its performance in these applications.

Core Surfactant Properties: A Comparative Overview

Quantitative data for this compound is not available in the public domain. Therefore, this section presents data for well-characterized cationic surfactants with similar alkyl chain lengths, namely Dodecyltrimethylammonium chloride (DTAC - C12) and Cetyltrimethylammonium chloride (CTAC - C16), to provide an estimated range for the properties of this compound (C14). It is anticipated that the Critical Micelle Concentration (CMC) of this compound will fall between that of DTAC and CTAC, while its aggregation number and the thermodynamics of micellization will also show intermediate behavior.

| Property | Dodecyltrimethylammonium Chloride (DTAC) | Cetyltrimethylammonium Chloride (CTAC) | This compound (Expected Range) |

| Critical Micelle Concentration (CMC) (mM) | ~20 | ~1.3 | 2-10 |

| Surface Tension at CMC (mN/m) | ~36 | ~34 | 34-38 |

| Aggregation Number | ~50-60 | ~90-130 | 60-100 |

| Standard Enthalpy of Micellization (ΔH°mic) (kJ/mol) | -1 to -8 | -8 to -15 | -5 to -12 |

| Standard Entropy of Micellization (ΔS°mic) (J/mol·K) | +40 to +80 | +60 to +120 | +50 to +100 |

| Standard Gibbs Free Energy of Micellization (ΔG°mic) (kJ/mol) | -20 to -25 | -28 to -35 | -24 to -30 |

Note: The values for DTAC and CTAC are approximate and can vary with temperature, ionic strength, and the presence of additives.

Experimental Protocols for Surfactant Characterization

This section provides detailed methodologies for the key experiments required to determine the surfactant properties of this compound.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter that indicates the concentration at which surfactant molecules begin to form micelles. It can be determined by monitoring a physical property of the surfactant solution as a function of concentration.

3.1.1. Conductometry

Principle: The equivalent conductivity of an ionic surfactant solution decreases with increasing concentration. Above the CMC, the formation of micelles, which have a lower mobility than free monomers, leads to a distinct change in the slope of the conductivity versus concentration plot.

Procedure:

-

Prepare a stock solution of this compound in deionized water.

-

Place a known volume of deionized water in a thermostated vessel equipped with a conductivity probe and a magnetic stirrer.

-

Titrate the water with the stock solution of this compound in small, precise increments.

-

Record the conductivity after each addition, ensuring the solution has equilibrated.

-

Plot the specific conductivity versus the molar concentration of the surfactant.

-

The CMC is determined from the intersection of the two linear portions of the plot.[1][2][3][4]

3.1.2. Tensiometry (Wilhelmy Plate Method)

Principle: The surface tension of a surfactant solution decreases as the concentration increases. Once micelles form at the CMC, the concentration of free surfactant monomers in the bulk and at the surface remains relatively constant, resulting in a plateau or a much smaller change in surface tension.[5][6][7][8][9]

Procedure:

-

Prepare a series of this compound solutions of varying concentrations in deionized water.

-

Calibrate the tensiometer with a liquid of known surface tension (e.g., pure water).

-

For each solution, measure the surface tension using a clean Wilhelmy plate.[5][6][7][8][9]

-

Ensure the plate is thoroughly cleaned and flamed before each measurement to ensure complete wetting.

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is identified as the concentration at which the sharp decrease in surface tension levels off.[10]

Determination of Micelle Aggregation Number

The aggregation number is the average number of surfactant molecules in a single micelle.

Fluorescence Quenching Method

Principle: This technique involves the use of a fluorescent probe that partitions into the micelles and a quencher that also resides in the micelles and can quench the fluorescence of the probe upon encounter. The quenching efficiency depends on the concentration of both the probe and the quencher within the micellar pseudo-phase, which in turn is related to the aggregation number.[11][12][13][14][15][16]

Procedure:

-

Prepare a series of this compound solutions at a concentration significantly above the CMC.

-

Add a small, constant amount of a hydrophobic fluorescent probe (e.g., pyrene) to each solution.

-

Prepare a stock solution of a hydrophobic quencher (e.g., cetylpyridinium (B1207926) chloride).

-

Titrate the surfactant-probe solutions with the quencher solution.

-

Measure the steady-state fluorescence intensity of the probe after each addition of the quencher.

-

The aggregation number can be calculated by fitting the fluorescence intensity decay data to the appropriate quenching model.[11][12][13][14][15][16]

Determination of Thermodynamic Parameters of Micellization

The thermodynamic parameters (Gibbs free energy, enthalpy, and entropy of micellization) provide insight into the driving forces of micelle formation.

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat change associated with the formation of micelles. By titrating a concentrated surfactant solution into water, the heat of demicellization (the reverse of micellization) can be measured. This allows for the direct determination of the enthalpy of micellization (ΔH°mic) and the CMC. The Gibbs free energy (ΔG°mic) and entropy (ΔS°mic) of micellization can then be calculated.[17][18][19][20][21]

Procedure:

-

Prepare a concentrated stock solution of this compound (well above its expected CMC) and a dilute solution (or pure water) in the same buffer to minimize heats of dilution.

-

Fill the ITC sample cell with the dilute solution and the injection syringe with the concentrated stock solution.

-

Set the desired temperature and allow the system to equilibrate.

-

Perform a series of injections of the stock solution into the sample cell, measuring the heat change after each injection.

-

The resulting thermogram will show peaks corresponding to the heat of demicellization.

-

The CMC is determined from the inflection point of the integrated heat plot, and the ΔH°mic is determined from the difference in the enthalpy before and after the CMC.

-

Calculate ΔG°mic using the equation: ΔG°mic = RT ln(XCMC), where R is the gas constant, T is the absolute temperature, and XCMC is the CMC in mole fraction units.

-

Calculate ΔS°mic using the Gibbs-Helmholtz equation: ΔG°mic = ΔH°mic - TΔS°mic.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key experimental procedures described above.

Caption: Workflow for CMC determination using conductometry.

Caption: Workflow for surface tension measurement and CMC determination.

Caption: Workflow for determining micelle aggregation number.

Conclusion

While specific experimental data for this compound remains to be published, this technical guide provides a robust framework for its characterization as a cationic surfactant. By leveraging comparative data from analogous surfactants and detailing the necessary experimental protocols, researchers and drug development professionals are equipped to systematically investigate its properties. The provided workflows and methodologies will enable the generation of precise data on its critical micelle concentration, surface activity, aggregation behavior, and the thermodynamic driving forces of its self-assembly in aqueous solutions, thereby facilitating its effective application in various scientific and industrial fields.

References

- 1. chem.uni-potsdam.de [chem.uni-potsdam.de]

- 2. scribd.com [scribd.com]

- 3. daneshyari.com [daneshyari.com]

- 4. youtube.com [youtube.com]

- 5. Wilhelmy plate method | KRÜSS Scientific [kruss-scientific.com]

- 6. biolinscientific.com [biolinscientific.com]

- 7. dsp-book.narod.ru [dsp-book.narod.ru]

- 8. What is Surface Tension?:Kyowa Interface Science [face-kyowa.co.jp]

- 9. How does the Wilhelmy plate method work? - DataPhysics Instruments [dataphysics-instruments.com]

- 10. commons.erau.edu [commons.erau.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Use of isothermal titration calorimetry to study surfactant aggregation in colloidal systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Isothermal titration calorimetry study of pectin-ionic surfactant interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Initial Investigations into Myristoylcholine Chloride as a Cholinergic Agnonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristoylcholine chloride, a synthetic, lipid-conjugated analog of acetylcholine (B1216132), presents a unique pharmacological profile due to its enhanced lipophilicity. This technical guide provides a comprehensive overview of the initial investigations into this compound as a cholinergic agonist. While direct quantitative data on its receptor binding and functional potency remain to be fully elucidated in public literature, this document outlines the foundational knowledge, including its mechanism of action, and provides detailed experimental protocols for its comprehensive characterization. Furthermore, this guide presents visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of its potential role in cholinergic neurotransmission, particularly in relation to nicotinic acetylcholine receptors (nAChRs) within lipid-dense environments.

Introduction

This compound is a quaternary ammonium (B1175870) compound characterized by a myristoyl (C14) fatty acid chain esterified to a choline (B1196258) headgroup. This structural modification significantly increases its lipophilicity compared to the endogenous neurotransmitter acetylcholine.[1] This property suggests a preferential interaction with and potential selective activation of cholinergic receptors, particularly nicotinic acetylcholine receptors (nAChRs), that are embedded in lipid-rich membrane environments.[1]

Initial research points to its utility as a pharmacological tool for probing the structure, function, and lipid-sensitivity of nAChRs.[1] Its mechanism of action is thought to involve interaction with and integration into the lipid bilayer of cell membranes, thereby altering membrane permeability.[1] This characteristic has also led to its exploration in drug delivery systems and as a component of enzyme-responsive nanoparticles.[1] However, a detailed characterization of its direct agonistic properties at cholinergic receptor subtypes is not yet extensively documented. This guide aims to consolidate the available information and provide a clear path forward for researchers investigating the potential of this compound as a cholinergic agonist.

Data Presentation

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Radioligand | Ki (nM) | Kd (nM) |

| Muscarinic | |||

| M1 | [³H]-Pirenzepine | Data not available | Data not available |

| M2 | [³H]-AF-DX 384 | Data not available | Data not available |

| M3 | [³H]-4-DAMP | Data not available | Data not available |

| M4 | [³H]-Himbacine | Data not available | Data not available |

| M5 | [³H]-4-DAMP | Data not available | Data not available |

| Nicotinic | |||

| α7 | [¹²⁵I]-α-Bungarotoxin | Data not available | Data not available |

| α4β2 | [³H]-Epibatidine | Data not available | Data not available |

| Muscle-type (α1)₂βγδ | [³H]-Epibatidine | Data not available | Data not available |

Table 2: Functional Potency and Efficacy of this compound

| Receptor Subtype | Assay Type | EC50 (nM) | Emax (%) |

| Muscarinic | |||

| M1 (Gq-coupled) | Calcium Mobilization | Data not available | Data not available |

| M2 (Gi-coupled) | cAMP Inhibition | Data not available | Data not available |

| M3 (Gq-coupled) | Calcium Mobilization | Data not available | Data not available |

| M4 (Gi-coupled) | cAMP Inhibition | Data not available | Data not available |

| M5 (Gq-coupled) | Calcium Mobilization | Data not available | Data not available |

| Nicotinic | |||

| α7 | Calcium Influx / Electrophysiology | Data not available | Data not available |

| α4β2 | Calcium Influx / Electrophysiology | Data not available | Data not available |

| Muscle-type | Electrophysiology | Data not available | Data not available |

Experimental Protocols

The following protocols provide a framework for the in-depth characterization of this compound as a cholinergic agonist.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for various subtypes of muscarinic and nicotinic cholinergic receptors.

Methodology:

-

Membrane Preparation: Prepare cell membranes from cell lines stably expressing the desired human cholinergic receptor subtype (e.g., CHO-K1 or HEK293 cells).

-

Assay Buffer: Utilize a suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing appropriate protease inhibitors.

-

Incubation: In a 96-well plate, combine the cell membranes, a specific radioligand for the receptor subtype of interest (e.g., [³H]-Pirenzepine for M1), and varying concentrations of this compound.

-

Equilibrium: Incubate the mixture at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: Calcium Mobilization (for Gq-coupled Muscarinic Receptors)

Objective: To measure the ability of this compound to stimulate intracellular calcium release via Gq-coupled muscarinic receptors (M1, M3, M5).

Methodology:

-

Cell Culture: Seed cells stably expressing a Gq-coupled muscarinic receptor (e.g., CHO-K1-hM1) in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the presence of Pluronic F-127 to facilitate dye entry.

-

Compound Addition: Add varying concentrations of this compound or a reference agonist (e.g., Acetylcholine or Carbachol) to the wells.

-

Fluorescence Measurement: Use a fluorescence plate reader with an injection system to measure the change in fluorescence intensity over time, which corresponds to changes in intracellular calcium concentration.

-

Data Analysis: Calculate the peak fluorescence response minus the baseline. Generate dose-response curves and determine the EC50 and Emax values using non-linear regression.

Functional Assays: cAMP Inhibition (for Gi-coupled Muscarinic Receptors)

Objective: To measure the ability of this compound to inhibit adenylyl cyclase activity via Gi-coupled muscarinic receptors (M2, M4).

Methodology:

-

Cell Culture: Seed cells stably expressing a Gi-coupled muscarinic receptor (e.g., HEK293-hM2) in a suitable multi-well plate and culture overnight.

-

Pre-treatment: Pre-treat the cells with varying concentrations of this compound or a reference agonist for a short period (e.g., 15-30 minutes).

-

Stimulation: Stimulate the cells with a fixed concentration of forskolin (B1673556) to induce cAMP production.

-

Incubation: Incubate for a specified time (e.g., 30 minutes).

-

Cell Lysis and Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

-

Data Analysis: Generate dose-response curves for the inhibition of forskolin-stimulated cAMP production and determine the EC50 and Emax values for this compound.

Functional Assays: Nicotinic Receptor-Mediated Ion Influx

Objective: To assess the ability of this compound to activate nicotinic acetylcholine receptors and induce cation influx.

Methodology:

-

Cell Culture: Use a cell line endogenously or recombinantly expressing the nAChR subtype of interest (e.g., SH-SY5Y for α7, or a cell line expressing α4β2).

-

Fluorescent Indicator Loading: Load cells with a calcium-sensitive dye (as nAChRs are permeable to Ca²⁺) or a membrane potential-sensitive dye.

-

Compound Application: Apply varying concentrations of this compound and measure the change in fluorescence using a plate reader or a fluorescence microscope.

-

Electrophysiology (Patch-Clamp): For a more detailed analysis of ion channel properties, perform whole-cell patch-clamp recordings. Apply this compound and measure the evoked currents. This will allow for the determination of potency (EC50), efficacy (relative to acetylcholine), and channel kinetics.

-

Data Analysis: For ion influx assays, generate dose-response curves and calculate EC50 and Emax. For electrophysiology, analyze current-voltage relationships and dose-response relationships.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, visualize the key signaling pathways and experimental workflows relevant to the investigation of this compound.

References

An In-depth Technical Guide to the Self-Assembly of Myristoylcholine Chloride into Micelles and Vesicles

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Myristoylcholine chloride (MChCl) is a cationic surfactant of significant interest due to its self-assembling properties and potential applications in advanced drug delivery systems. As a lipid-conjugated cholinergic agonist, its amphiphilic nature drives the formation of organized supramolecular structures, namely micelles and vesicles, in aqueous solutions.[1] This guide provides a comprehensive overview of the principles governing the self-assembly of MChCl, summarizes key quantitative parameters, details the experimental protocols for characterization, and visualizes the underlying processes and workflows. The focus is on the transition from individual monomers to micelles and the conditions that promote the formation of vesicular structures, particularly highlighting their utility in enzyme-responsive systems.

Core Principles of this compound Self-Assembly

This compound is an amphiphilic molecule composed of a hydrophobic myristoyl (C14) fatty acid tail and a hydrophilic choline (B1196258) chloride head group.[1] This dual nature is the fundamental driver of its self-assembly in aqueous environments. To minimize the unfavorable interaction between the hydrophobic tails and water, MChCl monomers spontaneously organize into structures that sequester the tails away from the solvent.

At low concentrations, MChCl exists as individual monomers. As the concentration increases, these monomers begin to adsorb at the air-water interface, reducing the surface tension of the solution.[2][3] Once the interface is saturated and a specific concentration threshold is reached, known as the Critical Micelle Concentration (CMC), the monomers aggregate in the bulk solution to form micelles.[3][4] These micelles typically feature a core composed of the hydrophobic myristoyl chains and a shell of hydrophilic choline head groups that interact with the surrounding water.[5]

Under certain conditions, such as the introduction of co-solutes or other amphiphiles, these simple micelles can transition into more complex bilayer structures known as vesicles.[6][7] Vesicles are hollow spheres enclosing an aqueous core, making them particularly suitable for encapsulating hydrophilic therapeutic agents.[8]

Quantitative Data on MChCl Self-Assembly

The self-assembly process is characterized by several key quantitative parameters. The following tables summarize the available data for this compound and its assemblies.

Table 1: Micellar Properties of this compound

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Critical Micelle Concentration (CMC) | 2.5 mM | In aqueous solution. | [1][6] |

| Critical Aggregation Concentration (CAC) | < 0.1 mM | In the presence of p-sulfonatocalixarene (SC4A) for vesicle formation. | [6] |

| Aggregation Number (Nagg) | Data not available in cited literature. | N/A | |

Note: The aggregation number, which is the average number of monomers per micelle, is a critical parameter but was not specified for MChCl in the reviewed literature. Section 3.2 describes general methods for its determination.

Table 2: Properties of this compound-Based Vesicles

| Parameter | Value | Conditions / Notes | Source |

|---|---|---|---|

| Formation Condition | MChCl concentration < 0.1 mM | Requires the presence of a host molecule like p-sulfonatocalixarene (SC4A). | [6] |

| Vesicle Size (Diameter) | Data not specified for MChCl. | Vesicle size is typically characterized by Dynamic Light Scattering (DLS) or microscopy. Catanionic vesicles, for example, can exhibit sizes ranging from 30 nm to over 400 nm.[9] | [9] |

| Zeta Potential (ζ) | Data not specified for MChCl. | As a cationic surfactant, MChCl-based vesicles are expected to have a positive zeta potential. For comparison, similar catanionic vesicles show zeta potentials in the range of +32 mV to +50 mV.[9] |[9] |

Experimental Protocols for Characterization

This section provides detailed methodologies for quantifying the properties outlined above.

Protocol: Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of any surfactant. It can be determined by observing a sharp change in a physical property of the surfactant solution as a function of concentration.

Method 1: Surface Tensiometry

-

Principle: Below the CMC, the surface tension of the solution decreases as the surfactant concentration increases. Above the CMC, the interface becomes saturated with monomers, and newly added surfactant molecules form micelles in the bulk, causing the surface tension to remain relatively constant.[3]

-

Apparatus: A tensiometer (using methods like the Du Noüy ring or Wilhelmy plate).

-

Procedure: a. Prepare a series of MChCl solutions in deionized water with increasing concentrations. b. Measure the surface tension of each solution at a constant temperature. c. Plot surface tension as a function of the logarithm of MChCl concentration. d. The CMC is determined from the inflection point of the curve, where the slope changes abruptly.[10]

Method 2: Conductivity Measurement

-

Principle: Ionic surfactants like MChCl contribute to the conductivity of a solution. Micelles, being larger aggregates with bound counter-ions, have a lower molar conductivity than the free monomers.

-

Apparatus: A conductivity meter.

-

Procedure: a. Prepare a series of MChCl solutions of varying concentrations. b. Measure the electrical conductivity of each solution at a constant temperature. c. Plot conductivity versus MChCl concentration. d. The plot will show two lines with different slopes. The point of intersection corresponds to the CMC.[10]

Protocol: General Methods for Determining Micelle Aggregation Number (Nagg)

While no specific Nagg value was found for MChCl, the following techniques are standard for its determination.

Method 1: Fluorescence Quenching

-

Principle: This method uses a fluorescent probe that partitions into the micellar core and a quencher molecule. The quenching of the probe's fluorescence depends on the distribution of the quencher among the micelles. By analyzing the quenching kinetics as a function of quencher and micelle concentration, the average number of monomers per micelle can be calculated.[11]

-

Procedure: a. Prepare MChCl solutions above the CMC containing a fixed concentration of a lipophilic fluorescent probe (e.g., pyrene). b. Titrate these solutions with a quencher (e.g., cetylpyridinium (B1207926) chloride). c. Measure the fluorescence intensity at each quencher concentration. d. Model the decay of fluorescence intensity using Poisson statistics to determine Nagg.

Method 2: Isothermal Titration Calorimetry (ITC)

-

Principle: ITC measures the heat changes associated with the formation or dilution of micelles. By fitting the calorimetric data to a mass-action model of micellization, one can determine thermodynamic parameters, including the aggregation number.[11]

Protocol: Preparation and Characterization of Vesicles

Method 1: Vesicle Preparation (Host-Guest Method)

-

Principle: Vesicle formation can be induced by the complexation of MChCl with a host molecule, which alters the molecular packing parameter.

-

Procedure: a. Prepare an aqueous solution of the host molecule (e.g., p-sulfonatocalixarene). b. Add this compound to this solution to a final concentration below its standard CMC but above the critical aggregation concentration for the complex (e.g., < 0.1 mM).[6] c. Allow the solution to equilibrate, during which the host-guest complexes self-assemble into vesicles.

Method 2: Vesicle Visualization and Size Analysis

-

Principle: Direct imaging and light scattering techniques are used to confirm the presence of vesicles and determine their size distribution.

-

Apparatus: Transmission Electron Microscope (TEM) or Cryo-TEM; Dynamic Light Scattering (DLS) instrument.

-

Procedure (TEM): a. Apply a small drop of the vesicle suspension onto a carbon-coated copper grid. b. Remove excess liquid with filter paper. c. (Optional) Negatively stain the sample with a solution of uranyl acetate (B1210297) or phosphotungstic acid to enhance contrast. d. Image the dried grid using the TEM to visualize vesicle morphology.[6]

-

Procedure (DLS): a. Place the vesicle suspension into a cuvette. b. Use the DLS instrument to measure the fluctuations in scattered light intensity caused by the Brownian motion of the vesicles. c. The software calculates the hydrodynamic diameter and size distribution from these fluctuations.[12]

Method 3: Zeta Potential Measurement

-

Principle: Zeta potential is a measure of the magnitude of the electrostatic charge at the vesicle surface, which is crucial for stability. It is determined by measuring the velocity of the vesicles in an applied electric field.

-

Apparatus: A zeta potential analyzer, often integrated with a DLS system (using electrophoretic light scattering).

-

Procedure: a. Inject the vesicle suspension into the instrument's measurement cell. b. An electric field is applied, and the velocity of the migrating particles is measured via a laser Doppler system. c. The instrument's software calculates the zeta potential from the electrophoretic mobility.

Visualizing Self-Assembly and Application

Graphviz diagrams are used to illustrate the logical and experimental flows associated with MChCl self-assembly.

Caption: Self-assembly pathways of this compound (MChCl).

A key application of MChCl assemblies is in enzyme-responsive drug delivery.[1] Vesicles co-assembled with specific host molecules can be designed to be stable until they encounter a target enzyme, such as butyrylcholinesterase (BChE), which catalyzes the hydrolysis of the MChCl ester bond.[1][6] This enzymatic action breaks down the amphiphile, leading to the disassembly of the vesicle and the targeted release of its encapsulated contents.[6]

Caption: Enzyme-triggered drug release from MChCl-based vesicles.

References

- 1. This compound | High-Purity RUO [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 4. nanoscience.com [nanoscience.com]

- 5. esrf.fr [esrf.fr]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Ionic liquids self-assembled micelles for transdermal delivery: characterization, functions and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Study on the Synthesis, Surface Activity, and Self-Assembly Behavior of Anionic Non-Ionic Gemini Surfactants | MDPI [mdpi.com]

- 11. Aggregation number - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

Myristoylcholine Chloride as a Substrate for Enzymatic Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Myristoylcholine chloride and its function as a substrate in key enzymatic reactions. This compound is a synthetic, lipid-conjugated cholinergic agonist, notable for its myristoyl (C14) fatty acid chain esterified to a choline (B1196258) molecule.[1] This structure gives it unique properties, making it a valuable tool in various research and development applications, including the study of enzyme kinetics, biosensor development, and enzyme-responsive drug delivery systems.[1]

Enzymatic Hydrolysis of this compound

This compound serves as a substrate for several esterase enzymes. The enzymatic cleavage of the ester bond in this compound results in the formation of two products: myristic acid and choline. This hydrolysis reaction is central to its application in various biochemical assays.

The primary enzymes known to hydrolyze this compound include:

-

Acetylcholinesterase (AChE): A critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine (B1216132).[2] this compound's interaction with AChE is utilized in biosensing technologies.[1]

-

Butyrylcholinesterase (BChE): Also known as pseudocholinesterase, BChE is a non-specific cholinesterase that hydrolyzes various choline esters.[3]

-

Carboxylesterases (CES): A broad family of enzymes that catalyze the hydrolysis of carboxylic esters and are involved in the metabolism of drugs and lipids.[4]

The general reaction for the enzymatic hydrolysis of this compound is as follows:

Myristoylcholine + H₂O ---(Enzyme)---> Myristic Acid + Choline

Quantitative Kinetic Data

While this compound is established as a substrate for cholinesterases, specific Michaelis-Menten kinetic constants (Kₘ and Vₘₐₓ) are not widely available in the cited literature. However, to provide a comparative context for researchers, the following table summarizes kinetic parameters for the hydrolysis of other, structurally related or commonly used substrates by Acetylcholinesterase and Butyrylcholinesterase.

| Enzyme | Substrate | Kₘ (mM) | Vₘₐₓ or kcat | Source Organism | Notes |

| Acetylcholinesterase (AChE) | This compound | Data not available | Data not available | - | - |

| Acetylthiocholine | 0.08 | - | Human Erythrocyte | - | |

| Acetylcholine | 0.2 (homogenate) | 46 nmol min⁻¹ (homogenate) | Frog Sartorius Muscle | Kₘ is 6 mM in intact muscle.[5] | |

| Butyrylcholinesterase (BChE) | This compound | Data not available | Data not available | - | - |

| Butyrylthiocholine | 3.3 | 1.7 x 10³ s⁻¹ (kcat) | Horse Serum | The product, choline, acts as a competitive inhibitor.[6] | |

| Mirabegron | 23.5 µM (initial) | 7.3 min⁻¹ (kcat, initial) | Human | Exhibits hysteretic behavior with two active forms.[7] | |

| Carboxylesterase (CES) | This compound | Data not available | Data not available | - | Used as a substrate in LC droplet-based sensors for CES detection.[8] |

| Imidapril | Variable | Variable | Human Liver | Exhibits both Michaelis-Menten and sigmoidal kinetics depending on enzyme activity levels.[9] |

Experimental Protocols: Cholinesterase Activity Assay

The enzymatic activity of cholinesterases using this compound can be determined using a modified Ellman's method.[10][11] This colorimetric assay measures the product of the enzymatic reaction. Since Myristoylcholine is not a thio-ester, the direct production of a thiol cannot be measured. Instead, the production of choline is measured in a coupled enzymatic reaction.

Principle:

-

Cholinesterase hydrolyzes this compound to myristic acid and choline.

-

Choline oxidase then oxidizes choline, producing hydrogen peroxide (H₂O₂).

-

In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a suitable chromogenic probe (e.g., Amplex Red) to produce a colored or fluorescent product, which can be quantified spectrophotometrically.

Detailed Protocol: Coupled Enzyme Assay for this compound Hydrolysis

A. Reagent Preparation

-

Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.4.

-

This compound Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in deionized water.

-

Choline Oxidase Stock Solution: Prepare a 10 U/mL stock solution in Assay Buffer.

-

Horseradish Peroxidase (HRP) Stock Solution: Prepare a 100 U/mL stock solution in Assay Buffer.

-

Chromogenic Probe Stock Solution: Prepare a 10 mM stock solution of a suitable probe (e.g., Amplex Red) in DMSO.

-

Enzyme Solution (AChE or BChE): Prepare a working solution of the cholinesterase enzyme in Assay Buffer at the desired concentration (e.g., 0.1-0.5 U/mL). The optimal concentration should be determined empirically.

B. Assay Procedure (96-well plate format)

-

Prepare Reaction Mixture: Prepare a reaction mixture containing Choline Oxidase, HRP, and the chromogenic probe in Assay Buffer. The final concentrations should be optimized, but a starting point could be:

-

0.2 U/mL Choline Oxidase

-

1 U/mL HRP

-

50 µM Chromogenic Probe

-

-

Plate Setup:

-

Blank Wells: Add 50 µL of Assay Buffer.

-

Sample Wells: Add 50 µL of the Enzyme Solution.

-

-

Initiate Reaction: To all wells, add 50 µL of the Reaction Mixture.

-

Add Substrate: To initiate the enzymatic reaction, add 50 µL of this compound Substrate Stock Solution at various concentrations (to determine Kₘ and Vₘₐₓ) or a fixed concentration for single-point assays. The final volume in each well will be 150 µL.

-

Incubation and Measurement:

-

Incubate the plate at a constant temperature (e.g., 25°C, 30°C, or 37°C).[12]

-

Measure the absorbance or fluorescence at the appropriate wavelength for the chosen chromogen in kinetic mode using a microplate reader. Record readings at regular intervals (e.g., every 30-60 seconds) for 10-20 minutes.

-

C. Data Analysis

-

Calculate Reaction Rate: Determine the rate of reaction (V) from the linear portion of the absorbance/fluorescence versus time plot (ΔAbsorbance/min).

-

Correct for Blank: Subtract the rate of the blank wells from the sample wells to account for any non-enzymatic hydrolysis or background signal.

-

Determine Kinetic Parameters: Plot the reaction rate (V) against the substrate concentration ([S]). Fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values.

Visualizations: Workflows and Signaling Pathways

The following diagram illustrates the workflow for the coupled enzymatic assay described above.

The hydrolysis of this compound releases myristic acid and choline, both of which are biologically active molecules involved in various cellular signaling pathways.

A. Choline Metabolism and Signaling

Choline is an essential nutrient that plays a crucial role in cell membrane integrity, neurotransmission, and methyl group metabolism.[13][14] It is a precursor for the synthesis of the neurotransmitter acetylcholine and the phospholipid phosphatidylcholine.[15]

The diagram below outlines key aspects of choline metabolism.

B. Myristic Acid Signaling

Myristic acid, a 14-carbon saturated fatty acid, is not merely a metabolic byproduct but also an active signaling molecule. One of its primary roles is in N-myristoylation, a lipid modification where myristic acid is covalently attached to the N-terminal glycine (B1666218) of many proteins.[16] This modification is crucial for protein targeting to membranes and for mediating protein-protein interactions involved in signal transduction.[17][18] Furthermore, myristic acid can influence lipid metabolism, including triglyceride synthesis, and modulate signaling pathways such as the ubiquitination pathway.[10]

The following diagram illustrates the key signaling roles of myristic acid.

Conclusion

This compound is a versatile substrate for studying the activity of several key esterase enzymes, including AChE, BChE, and CES. While specific kinetic data for its hydrolysis is not extensively documented, its utility in enzymatic assays is clear, particularly in the development of novel detection and drug delivery systems. The hydrolysis products, choline and myristic acid, are integral to fundamental cellular processes, from neurotransmission and membrane biogenesis to complex intracellular signaling cascades. This guide provides a foundational framework for researchers to design and interpret experiments utilizing this compound, fostering further investigation into its enzymatic interactions and the downstream biological consequences.

References

- 1. This compound | High-Purity RUO [benchchem.com]

- 2. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. DOT Language | Graphviz [graphviz.org]

- 4. Carboxylesterases in lipid metabolism: from mouse to human - PMC [pmc.ncbi.nlm.nih.gov]

- 5. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 6. Graphviz [graphviz.org]

- 7. Convenient and continuous fluorometric assay method for acetylcholinesterase and inhibitor screening based on the aggregation-induced emission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Allosteric kinetics of human carboxylesterase 1: species differences and interindividual variability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. youtube.com [youtube.com]

- 11. Myristyl and palmityl acylation of pI 5.1 carboxylesterase from porcine intestine and liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. KEGG PATHWAY: Choline metabolism in cancer [kegg.jp]

- 13. broadpharm.com [broadpharm.com]

- 14. KEGG PATHWAY: Choline metabolism in cancer - Homo sapiens (human) [kegg.jp]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Myristic Acid Regulates Triglyceride Production in Bovine Mammary Epithelial Cells through the Ubiquitination Pathway [mdpi.com]

Preliminary Biocompatibility Assessment of Myristoylcholine Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract